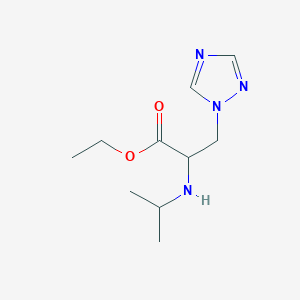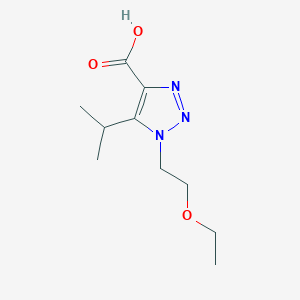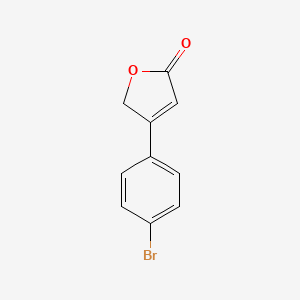
1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclobutoxy and ethyl-substituted cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane typically involves the bromination of a precursor compound. One common method involves the reaction of cyclobutyl alcohol with ethylcyclohexane in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by bromination and purification steps. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substituted cyclobutoxy-ethylcyclohexanes (from nucleophilic substitution).
- Carboxylic acids or ketones (from oxidation).
- Methyl-substituted derivatives (from reduction).
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on biomolecules. The compound’s cyclobutoxy and ethylcyclohexane moieties contribute to its overall stability and reactivity, influencing its interaction with biological pathways and molecular targets.
Comparación Con Compuestos Similares
1-(Chloromethyl)-1-cyclobutoxy-4-ethylcyclohexane: Similar structure but with a chloromethyl group instead of bromomethyl.
1-(Bromomethyl)-1-cyclopentyloxy-4-ethylcyclohexane: Similar structure with a cyclopentyloxy group instead of cyclobutoxy.
1-(Bromomethyl)-1-cyclobutoxy-4-methylcyclohexane: Similar structure with a methyl group instead of ethyl.
Uniqueness: 1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane is unique due to the combination of its bromomethyl group and the cyclobutoxy-ethylcyclohexane framework. This unique structure imparts specific reactivity and stability, making it valuable for targeted applications in synthesis and research.
Propiedades
Fórmula molecular |
C13H23BrO |
|---|---|
Peso molecular |
275.22 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-cyclobutyloxy-4-ethylcyclohexane |
InChI |
InChI=1S/C13H23BrO/c1-2-11-6-8-13(10-14,9-7-11)15-12-4-3-5-12/h11-12H,2-10H2,1H3 |
Clave InChI |
JSZDMJLHLQBEEQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)(CBr)OC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride](/img/structure/B15326312.png)
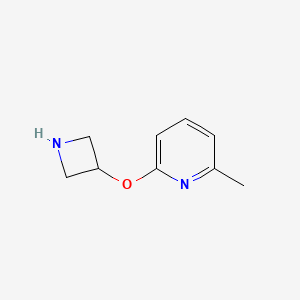
![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)
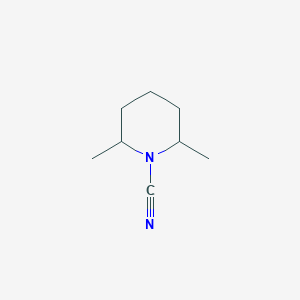

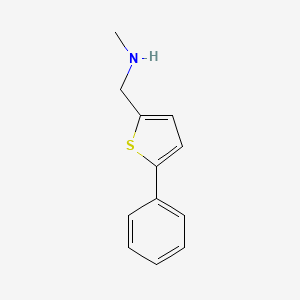
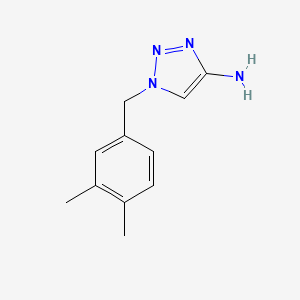
![4-[(Piperidin-1-yl)methyl]piperidin-4-ol](/img/structure/B15326362.png)

